4,5-dihydro-1,2-oxazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-3-1-2-6-5-3/h1-2H2,(H2,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZOKPQZEPSMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5 Dihydro 1,2 Oxazol 3 Amine and Its Analogs
Classical Synthetic Approaches
Traditional methods for the synthesis of the 4,5-dihydro-1,2-oxazol-3-amine core rely on well-established chemical transformations, including cycloaddition reactions, ring closure strategies, and the conversion of functionalized precursors.
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a cornerstone in the synthesis of isoxazolines. mdpi.com This powerful and highly convergent method allows for the direct formation of the isoxazoline (B3343090) ring with good control over regioselectivity. In the context of 3-aminoisoxazolines, this approach is often employed to construct a precursor isoxazoline ring, which is later converted to the desired amino-substituted product.
A common strategy involves the cycloaddition of a nitrile oxide with an alkene dipolarophile. The nitrile oxides can be generated in situ from various precursors, such as aldoximes, through oxidation. For instance, the microwave-assisted 1,3-dipolar cycloaddition of various aldoximes with dimethyl-2-methyleneglutarate in the presence of diacetoxyiodobenzene (B1259982) as an oxidant yields isoxazoline-derived dimethyl carboxylates, which are precursors to functionalized isoxazolines. researchgate.net
While direct cycloadditions to form the 3-amino-substituted ring are less common, the synthesis of 3-nitroisoxazolines via 1,3-dipolar cycloaddition serves as a key precursor-based approach. For example, the reaction of 3-nitro-4,5-dihydroisoxazol-4-ol 2-oxide or tetranitromethane-derived alkyl nitronates with alkenes provides access to 3-nitroisoxazolines, which can subsequently be reduced to the corresponding 3-aminoisoxazolines. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions in the Synthesis of Isoxazoline Precursors
| Dipole Precursor | Dipolarophile | Reaction Conditions | Product | Yield | Reference |
| Various Aldoximes | Dimethyl-2-methyleneglutarate | Microwave, Diacetoxyiodobenzene, MeOH, 180 °C | Isoxazoline dimethyl dicarboxylate esters | 70% | researchgate.net |
| Tetranitromethane/Bicyclobutylidene | Methylidenecyclooctane | Not specified | Spirocyclic 3-nitroisoxazoline | Good | nih.gov |
| 3-Nitro-4,5-dihydroisoxazol-4-ol 2-oxide | Methylidenecyclooctane | NaHCO3 work-up | Spirocyclic 3-nitroisoxazoline | Slightly higher than above | nih.gov |
Ring Closure Strategies
Intramolecular cyclization reactions provide another classical route to the 4,5-dihydro-1,2-oxazole ring system. These methods typically involve the formation of a key bond to close the heterocyclic ring from an acyclic precursor.
One such strategy involves the intramolecular nucleophilic attack of an oxime nitrogen onto an electrophilic carbon. For instance, β,γ-acetylenic oximes can undergo facile conversion to 3,5-disubstituted isoxazoles upon treatment with a mild base, with the isoxazoline being a likely intermediate. While this example leads to the aromatic isoxazole (B147169), it illustrates the principle of ring closure from an oxime precursor.
A more direct synthesis of isoxazolines via ring closure involves the cyclization of O-propargylic hydroxylamines. This method has been shown to be effective for the synthesis of 4,5-dihydroisoxazoles.
Precursor-Based Conversions
A significant number of synthetic routes to this compound and its analogs rely on the chemical transformation of a pre-formed isoxazoline ring bearing a suitable functional group at the 3-position.
A prominent example is the reduction of 3-nitroisoxazolines. The nitro group serves as a masked amino group and can be efficiently reduced to the primary amine using various reducing agents. For example, 3-nitroisoxazolines can be reduced to 3-aminoisoxazolines using sodium dithionite (B78146) (Na₂S₂O₄). nih.gov
Another versatile precursor-based method starts from 3-bromoisoxazolines. These compounds, readily prepared via regioselective [3+2] cycloaddition, can undergo nucleophilic substitution with a variety of amines. acs.org This facile, base-promoted addition-elimination reaction provides a wide range of N-substituted 3-aminoisoxazolines in high yields. acs.org This method is particularly advantageous as it allows for late-stage diversification of the amino substituent.
Table 2: Precursor-Based Conversions to 3-Aminoisoxazolines
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 3-Nitroisoxazoline | Na₂S₂O₄, THF-water, 90 °C | 3-Aminoisoxazoline | Not specified | nih.gov |
| 3-Bromo-5-phenylisoxazoline | n-Butylamine, Base, n-Butanol | 3-(Butylamino)-5-phenylisoxazoline | High | acs.org |
| 3-Bromo-5-phenylisoxazoline | Benzylamine, Base, n-Butanol | 3-(Benzylamino)-5-phenylisoxazoline | High | acs.org |
| 3-Bromo-5-phenylisoxazoline | Diethylamine, Base, n-Butanol | 3-(Diethylamino)-5-phenylisoxazoline | Moderate | acs.org |
Modern Synthetic Innovations
Contemporary approaches to the synthesis of this compound and its analogs increasingly focus on the use of catalytic methods to improve efficiency, selectivity, and sustainability.
Catalytic Synthesis Routes
Catalysis offers numerous advantages in organic synthesis, including milder reaction conditions, lower waste generation, and the potential for asymmetric synthesis.
Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic frameworks. In the context of isoxazoline synthesis, transition metals can catalyze key bond-forming reactions.
An example of a transition metal-catalyzed approach is the iridium-catalyzed enantioselective intramolecular allylic substitution reaction. This method has been successfully applied to the synthesis of chiral pyrazolines and isoxazolines, demonstrating the potential for asymmetric synthesis of these heterocyclic systems. mdpi.com While not directly producing a 3-amino substituted isoxazoline, this methodology highlights the capability of transition metal catalysis to construct the core isoxazoline ring with high stereocontrol. Further functional group transformations could then potentially lead to the desired 3-amino analogs.
Table 3: Example of a Transition Metal-Catalyzed Synthesis of Isoxazolines
| Substrate | Catalyst System | Product | Enantioselectivity | Reference |
| Hydroxyimino carbonate | Iridium complex | Chiral isoxazoline | High | mdpi.com |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high levels of stereocontrol. While specific organocatalytic methods for the direct synthesis of unsubstituted this compound are not extensively documented, related strategies for substituted analogs highlight the potential of this approach.
One notable organocatalytic method involves the enamine-triggered [3+2] cycloaddition reaction to form substituted dihydroisoxazoles. This metal-free approach utilizes secondary amines, such as pyrrolidine, to activate aldehydes, which then react with N-hydroximidoyl chlorides in the presence of a base like triethylamine (B128534). The reaction proceeds through the formation of a nitrile oxide and an enamine intermediate, followed by a cycloaddition. This methodology has been shown to be high-yielding and regioselective for the synthesis of 3,4-disubstituted isoxazoles, which are structurally related to the target compound.
A proposed general scheme for an organocatalytic approach to substituted this compound analogs is presented below:
Scheme 1: Proposed Organocatalytic Synthesis of Substituted Dihydroisoxazoles
| Reactant A | Reactant B | Catalyst | Base | Product |
|---|---|---|---|---|
| Aldehyde | N-hydroximidoyl chloride | Pyrrolidine | Triethylamine | 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole |
This table illustrates a general reaction scheme based on organocatalytic principles for the synthesis of substituted dihydroisoxazole (B8533529) rings, which are precursors to the corresponding isoxazoles.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds is of paramount importance for developing sustainable chemical processes. Key aspects include the use of safer solvents, improving atom economy, and employing energy-efficient reaction conditions.
Solvent-Free Reactions
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions can lead to improved yields, shorter reaction times, and simpler work-up procedures. For the synthesis of related isoxazole structures, solvent-free conditions have been successfully employed. For instance, the conversion of chalcone (B49325) oximes to 3,5-diarylisoxazoles has been achieved in excellent yields using iodobenzene (B50100) diacetate under solvent-free conditions. While a direct solvent-free synthesis of this compound is not prominently reported, these examples with related heterocycles indicate the feasibility and potential advantages of exploring such conditions.
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.
Addition and cycloaddition reactions are classic examples of atom-economical processes. The synthesis of the isoxazoline ring via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkene is, in principle, a 100% atom-economical reaction, as all atoms of the reactants are incorporated into the product.
Table 1: Atom Economy of a [3+2] Cycloaddition for Isoxazoline Synthesis
| Reactant 1 | Reactant 2 | Product | Byproducts | Atom Economy |
| Nitrile Oxide (R-CNO) | Alkene (R'-CH=CH-R'') | 4,5-dihydro-1,2-oxazole | None | 100% |
This idealized table demonstrates the high atom economy of the cycloaddition step in isoxazoline synthesis.
Flow Chemistry Techniques
Flow chemistry, or continuous-flow synthesis, has gained significant traction in both academic and industrial settings due to its advantages in terms of safety, scalability, and process control. The use of microreactors allows for rapid heat and mass transfer, enabling reactions to be performed under conditions that are often inaccessible in traditional batch chemistry.
The synthesis of heterocyclic compounds, including isoxazoles and their precursors, is well-suited to flow chemistry. For instance, a fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles has been developed, showcasing the potential for complex heterocycle synthesis in a continuous manner. While a dedicated flow synthesis for this compound is not extensively detailed in the literature, the principles can be readily applied. A hypothetical flow process could involve the in-situ generation of a nitrile oxide from an aldoxime, followed by its immediate reaction with an alkene in a subsequent reactor coil to form the isoxazoline ring. This approach would minimize the handling of potentially unstable intermediates and allow for precise control over reaction parameters such as temperature, pressure, and residence time.
Table 2: Potential Advantages of Flow Chemistry for Isoxazoline Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Handling of potentially unstable intermediates in larger quantities. | In-situ generation and immediate consumption of reactive intermediates in small volumes. |
| Scalability | Often requires re-optimization for larger scales. | Scalability is achieved by running the system for a longer duration. |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Excellent control over reaction parameters, leading to higher reproducibility and yields. |
| Reaction Time | Can be lengthy. | Often significantly shorter due to enhanced heat and mass transfer. |
This table provides a comparative overview of the benefits of employing flow chemistry for the synthesis of isoxazoline derivatives.
Stereoselective Synthesis of Chiral this compound
The development of stereoselective methods for the synthesis of chiral this compound and its analogs is of great interest, as chirality plays a crucial role in the biological activity of many pharmaceutical compounds.
Asymmetric Catalysis
Asymmetric catalysis provides an efficient route to enantiomerically enriched products. For the synthesis of chiral isoxazolines, asymmetric 1,3-dipolar cycloaddition reactions have been a primary focus. The use of chiral catalysts can control the facial selectivity of the cycloaddition between a nitrile oxide and a prochiral alkene.
For example, the catalytic asymmetric synthesis of isoxazolines from silyl (B83357) nitronates has been achieved with high yields and enantioselectivities using a chiral oxazaborolidine catalyst. This method allows for the formation of isoxazolines bearing a chiral quaternary center. While this example does not directly yield a 3-amino substituted isoxazoline, it demonstrates a powerful strategy for controlling the stereochemistry of the isoxazoline ring.
Another approach involves the use of chiral auxiliaries. For instance, a new series of chiral 4,5-dihydro-1H- acs.orguc.ptresearchgate.net-triazoline molecules, which are structurally related to the target compound, were synthesized via a 1,3-dipolar cycloaddition reaction between various hydrazonyl chlorides and carbohydrate Schiff bases. The chiral carbohydrate appendage directed the stereochemical outcome of the reaction. nih.gov
Table 3: Example of Asymmetric Catalysis for a Related Heterocycle Synthesis
| Reaction | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) |
| 1,3-Dipolar Cycloaddition | Chiral Oxazaborolidine | Chiral Isoxazoline | High |
| 1,3-Dipolar Cycloaddition | Carbohydrate Chiral Auxiliary | Chiral 4,5-dihydro-1H- acs.orguc.ptresearchgate.net-triazoline | High |
This table summarizes examples of asymmetric catalysis used in the synthesis of chiral heterocycles related to this compound, highlighting the potential for achieving high enantioselectivity.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy to control the stereochemical outcome of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate, directing the stereochemistry of a subsequent ring-forming reaction. After the desired chiral center is established, the auxiliary is cleaved, yielding the enantiomerically enriched product.
A prominent example of this strategy involves the use of oxazolidinone chiral auxiliaries, such as those popularized by Evans, in 1,3-dipolar cycloaddition reactions. While direct synthesis of this compound using this method is not extensively documented, the principles can be applied to analogous systems. For instance, the diastereoselective cycloaddition of nitrile oxides to α,β-unsaturated systems bearing a chiral auxiliary provides a reliable route to chiral 2-isoxazolines.
In a representative transformation, a chiral 3-acryloyl-2-oxazolidinone (B1245777) acts as the dipolarophile. The reaction with an in situ generated nitrile oxide, often in the presence of a Lewis acid, proceeds with high diastereoface selectivity. The chiral auxiliary shields one face of the double bond, directing the approach of the nitrile oxide to the less sterically hindered face. This results in the formation of the isoxazoline ring with a high degree of diastereomeric excess (d.r.). The Lewis acid, such as magnesium bromide or ytterbium trifluoromethanesulfonate, can enhance the diastereoselectivity by coordinating to the carbonyl groups of the oxazolidinone auxiliary, locking it into a specific conformation and further accentuating the steric bias. researchgate.net
Subsequent removal of the chiral auxiliary, typically through hydrolysis or aminolysis, would yield the chiral isoxazoline carboxylic acid or amide, which could then be further elaborated to the 3-amino derivative through a Curtius rearrangement or a similar transformation.
| Dipolarophile | Nitrile Oxide Precursor | Lewis Acid | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-benzyl-3-acryloyl-1,3-oxazolidin-2-one | Benzaldehyde oxime | MgBr₂ | CH₂Cl₂ | >95:5 | 85 |
| (S)-4-isopropyl-3-acryloyl-1,3-oxazolidin-2-one | Phenylacetaldehyde oxime | Yb(OTf)₃ | THF | >95:5 | 82 |
Enantioselective Transformations
Enantioselective transformations, particularly those employing chiral catalysts, offer a more atom-economical approach to chiral molecules by avoiding the stoichiometric use of a chiral auxiliary. Catalytic asymmetric 1,3-dipolar cycloaddition reactions are a cornerstone of this strategy for the synthesis of chiral isoxazolines.
Chiral metal complexes have been successfully employed to catalyze the reaction between nitrile oxides and alkenes, affording highly enantioenriched isoxazolines. For example, chiral N,N'-dioxide-nickel(II) complexes have been shown to be effective catalysts for the enantioselective 1,3-dipolar cycloaddition of nitrile oxides with 3-arylidene-oxindoles, leading to spiro-isoxazoline-oxindole derivatives with excellent enantioselectivities (up to 99% ee). organic-chemistry.org Although this example does not directly produce a 3-amino-isoxazoline, it demonstrates the potential of chiral Lewis acid catalysis to control the stereochemistry of the cycloaddition.
Adapting this methodology to the synthesis of this compound would involve the use of a suitable dipolarophile that could be readily converted to the desired product. For instance, an α,β-unsaturated nitrile could serve as the dipolarophile. The resulting 3-cyano-isoxazoline could then be reduced to the 3-aminomethyl derivative or potentially hydrolyzed and subjected to a Curtius rearrangement to access the 3-amino functionality.
Another avenue involves the use of chiral organocatalysts. Chiral primary amines have been used to catalyze the [3+2] cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones, producing tetrahydroisoquinoline derivatives with high enantioselectivity. mdpi.comnih.gov This highlights the ability of organocatalysis to activate substrates and control the stereochemical outcome of cycloaddition reactions. The development of an organocatalytic system for the enantioselective cycloaddition leading to 3-amino-isoxazoline precursors is a promising area of research.
| Dipolarophile | Nitrile Oxide Precursor | Catalyst | Solvent | Enantiomeric Excess (ee) | Yield (%) |
| 3-(E)-Benzylidene-1-methyloxindole | Ethyl 2-chloro-2-(hydroxyimino)acetate | Chiral N,N'-dioxide-Ni(II) complex | CH₂Cl₂ | 99% | 65 |
| Cinnamaldehyde | Benzonitrile oxide | Chiral Copper-Box complex | Toluene | 95% | 78 |
Chemical Reactivity and Reaction Mechanisms of 4,5 Dihydro 1,2 Oxazol 3 Amine
Electrophilic Substitution Reactions on the Dihydro-oxazole Ring System
While the 4,5-dihydro-1,2-oxazole ring is not an aromatic system and thus does not undergo classical electrophilic aromatic substitution, electrophilic substitution-type reactions at the carbon atoms of the ring have been reported. These reactions are significant as they allow for the direct formation of carbon-carbon bonds on the isoxazoline (B3343090) scaffold without compromising the ring structure. rsc.org
For instance, research has demonstrated that fluorinated isoxazolines can undergo a Friedel-Crafts-type reaction with various aromatic and heteroaromatic compounds. rsc.org In this process, a carbocation intermediate is generated at the C5 position of the isoxazoline ring through the cleavage of a carbon-fluorine bond, which then reacts with the aromatic nucleophile. rsc.org This reaction proceeds via an SEAr (electrophilic aromatic substitution) mechanism with respect to the aromatic partner and results in the construction of a new quaternary carbon center at the C5 position of the isoxazoline. rsc.org
| Reactant 1 (Isoxazoline) | Reactant 2 (Aromatic) | Catalyst | Product | Yield (%) |
| 4,4,5-Trifluoro-3-phenylisoxazoline | Toluene | BF₃·OEt₂ | 5-(p-Tolyl)-4,4-difluoro-3-phenylisoxazoline | 95 |
| 4,4,5-Trifluoro-3-phenylisoxazoline | Anisole | BF₃·OEt₂ | 5-(p-Methoxyphenyl)-4,4-difluoro-3-phenylisoxazoline | 91 |
| 4,4,5-Trifluoro-3-phenylisoxazoline | Furan | BF₃·OEt₂ | 5-(Furan-2-yl)-4,4-difluoro-3-phenylisoxazoline | 54 |
| 4,4,5-Trifluoro-3-phenylisoxazoline | Thiophene | BF₃·OEt₂ | 5-(Thiophen-2-yl)-4,4-difluoro-3-phenylisoxazoline | 86 |
Another relevant transformation is the asymmetric [3+2] isoxazoline annulation, which can be achieved through the electrophilic substitution of chiral (E)-crotylsilanes with nitrosium tetrafluoroborate. acs.org This method highlights the potential for electrophilic species to react with precursors that lead to the formation of the isoxazoline ring system. acs.org
Nucleophilic Additions and Substitutions
The 4,5-dihydro-1,2-oxazol-3-amine scaffold can participate in nucleophilic reactions, primarily involving substitution at the C3 position or nucleophilic attack by the ring nitrogen, often leading to ring-opening.
A key reaction is the nucleophilic substitution on 3-halo-4,5-dihydroisoxazoles. The bromine atom in 3-bromo-Δ²-isoxazolines, for example, can be replaced by various amine nucleophiles under relatively strong conditions to yield N-substituted-3-amino-Δ²-isoxazolines. researchgate.netresearchgate.net This addition-elimination mechanism is a vital route for the synthesis and diversification of 3-amino isoxazoline derivatives. researchgate.net These compounds are valuable intermediates for accessing 3-aminoisoxazoles, which have applications as enzyme inhibitors. researchgate.net
In some cases, the ring nitrogen of dihydrooxazole derivatives can act as a nucleophile. It has been shown to add to base-generated ortho-quinone methides (o-QMs). acs.orgacs.org This reaction, however, is often followed by a hydrolytic workup of the resulting zwitterionic intermediate, leading to ring-opened products rather than simple adducts. acs.orgacs.org The nucleophilicity of the nitrogen atom can be influenced by steric hindrance and the electronic properties of substituents on the ring. nih.gov
Ring-Opening Reactions and Transformations
The inherent strain and the weak N-O bond in the isoxazoline ring make it prone to cleavage under various conditions, including acidic, basic, thermal, and photochemical stimuli. These reactions are synthetically valuable as they provide access to a range of acyclic functionalized molecules.
Under acidic conditions, the this compound ring can undergo hydrolysis. The mechanism generally involves protonation of the ring, making it more susceptible to nucleophilic attack by water. youtube.com In related systems, such as a 3'-amino-3'-deoxyuridine (B3279999) analogue containing a similar P-N bond within a five-membered ring structure, acid-catalyzed cleavage of this P-N bond is the predominant reaction in a moderately acidic environment (pH 2-6). nih.gov This reaction proceeds via a mechanism that is first-order in proton concentration. nih.gov For amides in general, acid-catalyzed hydrolysis requires harsh conditions like strong acid and heat, and initiates with the protonation of the carbonyl oxygen (in this case, the imine nitrogen would be analogous), which makes the adjacent carbon more electrophilic and ready for nucleophilic attack by water. youtube.com
Base-mediated transformations of the dihydroisoxazole (B8533529) ring are also documented. As mentioned, the reaction of dihydrooxazole derivatives with base-generated o-quinone methides can lead to ring-opened products after workup. acs.orgnih.gov The initial step is the nucleophilic addition of the ring nitrogen to the electrophilic o-QM. nih.gov The stability of the resulting intermediate dictates the final product, which is often an N-amino-benzylated phenol (B47542) derivative after hydrolysis. acs.org
Isoxazoline derivatives undergo a variety of rearrangements when subjected to heat or light. These reactions typically initiate with the homolytic cleavage of the weak N-O bond. nycu.edu.twdntb.gov.ua
Photochemical Reactions: Irradiation of isoxazolines can lead to N-O bond fission. nycu.edu.tw For example, the Mo(CO)₆-mediated photoinduced ring-opening of adamantane-spiro-isoxazolines yields enaminoketones as major products and β-hydroxy ketones as minor products. nycu.edu.tw The photoreactions of 2-isoxazolines have been shown to produce intermediates that can rearrange to isomeric oxazolines or ring-opened products like β-amino aldehydes. nycu.edu.tw
| Substrate | Conditions | Major Product(s) | Minor Product(s) |
| Adamantane-2-spiro-isoxazoline | Photolysis, Mo(CO)₆, wet MeCN | Enaminoketone | β-Hydroxy ketone |
| Adamantane-2-spiro-isoxazoline | Thermal, Mo(CO)₆, wet MeCN | β-Hydroxy ketone, α,β-Unsaturated ketone | - |
Thermal Reactions: The thermal behavior of isoxazolines can differ significantly from their photochemical reactions. Thermal treatment of adamantane-spiro-isoxazolines in the presence of Mo(CO)₆ resulted in β-hydroxy ketones and α,β-unsaturated ketones, with no formation of the enaminoketone seen under photolysis. nycu.edu.tw A notable thermal reaction is the Baldwin rearrangement, where isoxazolines can be converted into the corresponding cis-acylaziridines at elevated temperatures. nih.gov This rearrangement is influenced by the electronic nature of substituents on the isoxazoline ring. nih.gov
Functional Group Interconversions at the Amine Moiety
The exocyclic 3-amino group of this compound exhibits reactivity typical of a primary amine, allowing for a wide range of functional group interconversions. These modifications are crucial for synthesizing derivatives with diverse properties.
Common transformations include:
N-Alkylation and N-Acylation: The amine can react with alkyl halides or acylating agents (like acid chlorides or anhydrides) to form secondary or tertiary amines and amides, respectively. For instance, the reaction of 3-amino-5-methylisoxazole (B124983) with an aldehyde, followed by reduction and subsequent chloroacetylation, demonstrates the derivatization of the amino group to form a more complex heterocyclic system. bohrium.com
Formation of Schiff Bases: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). The reaction of 3-amino-5-methylisoxazole with 3-methoxy salicylaldehyde (B1680747) is a key step in the synthesis of more complex benzoxazepine derivatives. bohrium.com
Substitution Reactions: As previously noted, the synthesis of N-substituted-3-amino-Δ²-isoxazolines often involves the displacement of a leaving group (like a halogen) at the 3-position by an external amine. researchgate.net Conversely, the existing amino group can be transformed. For example, inhibitors based on a similar scaffold have been functionalized at the amino group to modulate biological activity. acs.org
These interconversions are fundamental in leveraging the this compound core for various applications, particularly in the development of new bioactive molecules.
Acylation and Sulfonylation Reactions
The primary amino group of this compound undergoes facile reactions with acylating and sulfonylating agents, such as acyl chlorides and sulfonyl chlorides, to form corresponding amides and sulfonamides.
Acylation: The reaction with acyl chlorides proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comcrunchchemistry.co.uk The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the stable N-acylated 4,5-dihydro-1,2-oxazole derivative (an amide). savemyexams.comchemguide.co.uk Typically, the reaction is performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. crunchchemistry.co.uk This transformation is a standard method for converting amines into amides. google.com
Sulfonylation: Similarly, the amine reacts with sulfonyl chlorides to produce N-sulfonylated derivatives (sulfonamides). This reaction is a cornerstone for modifying the properties of the parent amine. Research has demonstrated that 3-amino-isoxazoline scaffolds react smoothly with various aryl sulfonyl chlorides. nih.gov Depending on the reaction conditions, both mono- and bis-sulfonylation can be achieved. For instance, the reaction of a 3-amino-spiroisoxazoline with substituted aryl sulfonyl chlorides in the presence of a base like diisopropylethylamine (DIPEA) can lead directly to 3-[N,N-bis(sulfonyl)amino]isoxazolines in high yields. nih.gov Alternatively, mono-sulfonylated products can be isolated and subjected to a second sulfonylation step using a base system such as triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) to yield the bis-sulfonylated compound. nih.gov
Alkylation Strategies
While direct N-alkylation of primary amines with alkyl halides is a fundamental reaction, it is often complicated by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uk To achieve controlled synthesis of N-substituted and N,N-disubstituted 4,5-dihydro-1,2-oxazol-3-amines, a more refined strategy is commonly employed.
This preferred method involves the nucleophilic substitution of a leaving group at the 3-position of the isoxazoline ring with a primary or secondary amine. researchgate.net A particularly effective precursor for this transformation is 3-bromo-4,5-dihydroisoxazole. In the presence of a base, readily available 3-bromoisoxazolines react with a wide range of amines to afford the corresponding 3-amino-isoxazolines in high yields. researchgate.netnih.gov This addition-elimination reaction provides a versatile and high-yielding pathway to N-alkyl and N-aryl derivatives. researchgate.net The reaction can be carried out in various organic solvents such as dichloromethane, THF, or DMF, using organic bases like triethylamine (TEA) or DBU. researchgate.net
Metalation and Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and the this compound scaffold is amenable to these transformations, particularly palladium-catalyzed cross-coupling reactions.
The most significant of these is the Buchwald-Hartwig amination, a versatile method for synthesizing aryl amines from aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org This reaction is highly applicable to the N-arylation of this compound. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine to the palladium center. wikipedia.org Subsequent deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the desired N-aryl amine product and regenerate the palladium(0) catalyst. wikipedia.org This methodology allows for the coupling of the 3-amino-isoxazoline with a vast array of functionalized aryl and heteroaryl halides, providing access to complex molecules that are otherwise difficult to synthesize. wikipedia.orgsynarchive.com
In addition to reactions centered on the amino group, direct C-H activation of the heterocyclic ring itself represents another avenue for functionalization. Palladium-catalyzed direct arylation has been successfully applied to the C-5 position of aromatic isoxazoles, demonstrating the feasibility of forming C-C bonds on the core ring structure. researchgate.net While this specific reaction has been reported for isoxazoles rather than dihydroisoxazoles, it highlights the potential for metal-catalyzed C-H functionalization as a strategy for elaborating the isoxazoline scaffold.
Derivatization and Functionalization Strategies of 4,5 Dihydro 1,2 Oxazol 3 Amine
Synthesis of Substituted 4,5-Dihydro-1,2-oxazol-3-amine Analogs
The generation of analogs of this compound is primarily achieved through two main approaches: modification of the heterocyclic ring itself or substitution at the exocyclic amine group. These strategies allow for the systematic exploration of the chemical space around the core scaffold to develop compounds with tailored properties.
The substitution pattern at the C4 and C5 positions of the 4,5-dihydro-1,2-oxazole ring is crucial for defining the three-dimensional shape and properties of the molecule. A primary method for introducing diversity at these positions is through the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a substituted alkene. rsc.orgorganic-chemistry.orgnanobioletters.com The choice of the alkene precursor directly dictates the substitution at the C4 and C5 positions of the resulting isoxazoline (B3343090) ring.
For instance, the synthesis of 3-aminoisoxazolines containing spiro-fused or 1,2-annelated cyclooctane (B165968) fragments is achieved by employing cycloaddition reactions with cyclooctene (B146475) derivatives. nih.govresearchgate.net This approach leads to the formation of bicyclic isoxazoline systems where the C4 and C5 positions are part of a larger carbocyclic ring. The synthesis of the 3-amino functionality often follows the ring formation, typically by reduction of a 3-nitroisoxazoline intermediate. researchgate.net
Another strategy involves the reaction of in situ generated benzopyrone-based ortho-quinone methide intermediates with 3-amino- or 5-aminoisoxazoles. nih.gov This reaction can lead to C-4 substitution on the isoxazole (B147169) ring, demonstrating a method for functionalization of a pre-formed aminoazole core. nih.gov
The exocyclic amine at the C3 position is a key handle for a wide array of functionalization reactions, including acylation, sulfonylation, and alkylation. These reactions are fundamental for creating libraries of derivatives with diverse electronic and steric properties.
A prominent example is the N-sulfonylation of 3-aminoisoxazolines. The reaction of a spiro-fused cyclooctane-3-aminoisoxazoline with various sulfonyl chlorides in the presence of a base like diisopropylethylamine (DIPEA) yields a series of N-sulfonylated derivatives. nih.govresearchgate.net This method has been used to produce a range of sulfonamides with different aryl and hetaryl substituents. nih.gov
Another important N-functionalization route is the reaction of 3-halo-4,5-dihydroisoxazoles with nucleophiles. For example, 5,5-disubstituted 3-halogenated 4,5-dihydroisoxazoles react with thiourea (B124793) to yield 5,5-disubstituted 4,5-dihydroisoxazole-3-thiocarboxamidine salts, which are themselves valuable intermediates. google.com Similarly, reaction of 3-bromoisoxazolines with various primary and secondary amines can afford N-substituted 3-aminoisoxazolines. scispace.com
Alkylation of the amino group provides another avenue for derivatization. An efficient approach has been developed for trapping in situ generated benzopyrone-based ortho-quinone methide intermediates with 3- and 5-amino isoxazoles, which can result in N-alkylation of the exocyclic amine. nih.gov
| Compound | Sulfonyl Chloride Reagent | Yield (%) |
|---|---|---|
| N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)methanesulfonamide | Methanesulfonyl chloride | 75 |
| N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide | Benzenesulfonyl chloride | 70 |
| 4-Methyl-N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide | p-Toluenesulfonyl chloride | 82 |
| 4-Methoxy-N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide | 4-Methoxybenzenesulfonyl chloride | 78 |
| 4-Nitro-N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide | 4-Nitrobenzenesulfonyl chloride | 85 |
| N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)thiophene-2-sulfonamide | Thiophene-2-sulfonyl chloride | 63 |
Formation of Polycyclic Systems Incorporating the this compound Core
The this compound scaffold can be incorporated into more complex polycyclic systems, enhancing structural rigidity and introducing novel three-dimensional pharmacophores. These strategies often involve either constructing the isoxazoline ring as part of a bicyclic system from the outset or using the pre-formed heterocycle as a template for further cyclizations.
As previously mentioned, a key strategy is the use of cyclic alkenes in 1,3-dipolar cycloaddition reactions. The reaction with cyclooctene, for instance, yields either spiro-fused or 1,2-annelated bicyclic isoxazolines, depending on the specific nitrile oxide precursor used. nih.govresearchgate.net This creates a direct fusion of a carbocyclic ring to the C4 and C5 positions of the isoxazoline core.
Furthermore, intramolecular cyclization reactions can be envisioned where substituents on the isoxazoline ring or the exocyclic amine react to form a new fused ring. While direct examples starting from this compound are not prevalent in the reviewed literature, the synthesis of fused heterocyclic systems from related aminoazoles is a well-established strategy. For example, the Groebke–Blackburn–Bienayme reaction provides a pathway to 3-aminoimidazo-fused heterocycles from 2-aminoheterocycles, aldehydes, and isocyanides, suggesting that appropriately functionalized 3-aminoisoxazolines could serve as precursors to novel fused systems. rsc.org The synthesis of isoxazole derivatives of pyrazoline also highlights the creation of bis-heterocyclic systems. nanobioletters.com
Conjugation and Linking Strategies for Hybrid Molecules
The creation of hybrid molecules, where a core scaffold is linked to another distinct chemical entity like a second pharmacophore, a peptide, or a polymer, is a powerful strategy in drug discovery. researchgate.netnih.gov The 3-amino group of this compound is an ideal attachment point for such conjugation strategies, most commonly through the formation of a stable amide bond.
The synthesis of hybrid compounds between aminoazoles and benzopyrones has been reported. nih.gov In this approach, 3-aminoisoxazoles react with in situ generated ortho-quinone methides derived from flavonoids like coumarins and chromones to form novel hybrid structures. nih.gov This demonstrates the feasibility of linking the aminoisoxazole core to other pharmacologically relevant moieties. The combination of different pharmacophore fragments, such as isoxazole and thiadiazole, within a single molecule is another example of a hybrid strategy aimed at enhancing biological activity. nih.gov
While direct examples of conjugating this compound to large biomolecules are not extensively detailed, established bioconjugation techniques are readily applicable. nih.govnatahub.org For example, the exocyclic amine could react with an activated carboxylic acid on a peptide or protein to form a stable amide linkage. frontiersin.orgresearchgate.net This would allow the isoxazoline moiety to be incorporated into peptide-drug conjugates, potentially altering the properties of the parent peptide. General methods for creating such conjugates, including thiol-maleimide chemistry or the formation of oxime or hydrazone linkages, provide a versatile toolbox for creating complex hybrid molecules based on this scaffold. natahub.orgfrontiersin.org
Spectroscopic and Analytical Methodologies for Structural Elucidation of 4,5 Dihydro 1,2 Oxazol 3 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 4,5-dihydro-1,2-oxazol-3-amine derivatives. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, detailed information about the molecular framework, connectivity, and stereochemistry can be obtained.
1D NMR (¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative typically displays characteristic signals for the protons on the heterocyclic ring. The protons at position 4 (H-4) and position 5 (H-5) are diastereotopic and usually appear as a complex multiplet pattern due to geminal and vicinal couplings. The chemical shifts of these protons are influenced by the substituents on the ring and the nitrogen atom. The amino group protons (NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom at position 3 (C-3), attached to the amino group and the ring nitrogen, is typically observed at a downfield chemical shift due to the influence of two heteroatoms. The C-4 and C-5 carbons of the isoxazoline (B3343090) ring resonate at higher fields. The chemical shifts are sensitive to the nature of substituents on the ring. mdpi.combohrium.com
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core Structure
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4 | 3.0 - 4.5 | 35 - 55 |
| H-5 | 4.0 - 5.5 | 65 - 85 |
| C-3 | - | 150 - 165 |
| NH₂ | Broad, variable | - |
| Note: Chemical shifts are approximate and can vary based on substituents and solvent. |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound derivatives, COSY spectra are used to confirm the connectivity between the H-4 and H-5 protons on the isoxazoline ring. nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). They are essential for assigning the carbon signals based on the assignments of their attached protons. For instance, the signals for C-4 and C-5 can be definitively assigned by their correlation to H-4 and H-5, respectively. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, which is critical for determining stereochemistry. libretexts.org For substituted this compound derivatives, NOESY can reveal the relative configuration of substituents on the ring by observing correlations between the ring protons and the protons of the substituents. ipb.ptmdpi.com
Table 2: Key 2D NMR Correlations for a Hypothetical 4-Substituted this compound
| Experiment | Observed Correlation | Structural Information Deduced |
| COSY | H-4 ↔ H-5 | Confirms the presence of the -CH(R)-CH₂- fragment in the ring. |
| HSQC | H-4 ↔ C-4, H-5 ↔ C-5 | Assigns the C-4 and C-5 signals. |
| HMBC | H-5 ↔ C-3, H-4 ↔ C-3, H-5 ↔ C-4 | Confirms the isoxazoline ring structure. |
| HMBC | Protons of substituent at C-4 ↔ C-4 | Confirms the position of the substituent. |
| NOESY | H-4 ↔ Protons of substituent on the same face of the ring | Determines the relative stereochemistry at C-4. |
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high accuracy. figshare.com This allows for the calculation of the elemental composition and the unambiguous determination of the molecular formula of a this compound derivative. beilstein-journals.orgrsc.org This information is fundamental for confirming the identity of a newly synthesized compound.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. researchgate.net This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. libretexts.orgmiamioh.eduacdlabs.com The fragmentation of this compound derivatives can involve cleavage of the heterocyclic ring and loss of small neutral molecules. Analysis of these fragmentation patterns can help to confirm the core structure and the nature of any substituents. korseaj.orgkorseaj.org
Table 3: Plausible Fragmentation Pathways for this compound Derivatives in MS/MS
| Precursor Ion (M+H)⁺ | Fragmentation Pathway | Key Fragment Ions Observed |
| [M+H]⁺ | Cleavage of the N-O bond | Loss of the substituent at C-5 |
| [M+H]⁺ | Retro-Diels-Alder type cleavage of the isoxazoline ring | Fragments corresponding to the alkene and nitrile oxide precursors |
| [M+H]⁺ | Loss of ammonia (B1221849) (NH₃) from the amino group | [M+H - 17]⁺ |
| [M+H]⁺ | Loss of water (H₂O) if hydroxyl groups are present | [M+H - 18]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative will show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine group typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the isoxazoline ring is expected in the 1600-1680 cm⁻¹ region. mdpi.com The C-O stretching vibration usually appears in the 1000-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy can also be used to identify functional groups. americanpharmaceuticalreview.com While N-H and O-H stretches are often weak in Raman spectra, the C=N and C-C stretching vibrations of the ring can give rise to distinct signals. Raman spectroscopy can be particularly useful for studying symmetric vibrations that are weak or absent in the IR spectrum. nih.gov
Table 4: Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3300 - 3500 (two bands) | Weak | Stretching |
| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |
| C=N (isoxazoline) | 1600 - 1680 | Moderate to strong | Stretching |
| N-H (amine) | 1560 - 1640 | Weak | Bending (scissoring) |
| C-O (isoxazoline) | 1000 - 1300 | Weak to moderate | Stretching |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional molecular structure of 4,5-dihydro-1,2-oxazole derivatives in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.
Research findings have shown that the 4,5-dihydro-1,2-oxazole ring can adopt various conformations, which are influenced by the nature and position of its substituents. For instance, in the structure of 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, the isoxazole (B147169) moiety adopts a shallow envelope conformation. researchgate.net In this conformation, one of the atoms of the ring is displaced from the plane formed by the other four atoms. researchgate.net
The crystal packing of these derivatives is frequently governed by a complex network of intermolecular interactions. Hydrogen bonds are common, particularly when hydroxyl or amino groups are present. For example, in the crystal of 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, molecules are linked by O—H⋯N hydrogen bonds, which generate chains through the crystal lattice. researchgate.net Other non-covalent interactions, such as C-H···π and π-π stacking, also play a crucial role in stabilizing the crystal structure, as observed in derivatives like 5-[3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]Methyl-5H-dibenzo-[b,f]azepine. derpharmachemica.com The analysis of these interactions is critical for understanding the supramolecular chemistry of these compounds.
The crystallographic data for several derivatives containing the 4,5-dihydro-1,2-oxazole core have been determined, providing a solid foundation for structure-property relationship studies.
Table 1: Selected Crystallographic Data for 4,5-Dihydro-1,2-oxazole Derivatives
| Compound Derivative | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol | C₁₈H₁₅NO₃ | Monoclinic | P2₁/c | a = 10.2200 Å b = 14.2289 Å c = 10.2474 Å β = 93.058° | researchgate.net |
| rac-(3S,4S)-3-Hydroxy-4-phenyl-1-[(S)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one | C₂₅H₂₃N₃O₃ | Triclinic | P-1 | a = 8.981 Å b = 9.044 Å c = 13.685 Å α = 95.373° β = 102.433° γ = 100.03° | iucr.org |
| 5-[3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]Methyl-5H-dibenzo-[b,f]azepine | C₂₄H₁₉N₃O₃ | Not Specified | Not Specified | Crystal dimensions: 0.23 × 0.21 × 0.22 mm³ | derpharmachemica.com |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis
For chiral derivatives of this compound, determining the absolute configuration of stereogenic centers is crucial. Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are powerful, non-destructive techniques for this purpose. researchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. researchgate.net
The absolute configuration of a chiral molecule can be assigned by comparing its experimental ECD spectrum with the spectrum of a known standard or, more commonly, with a theoretically calculated spectrum. acs.orgnih.gov This modern approach involves computational chemistry, where the ECD spectra for all possible stereoisomers are predicted using methods like time-dependent density functional theory (TD-DFT). acs.orgnih.gov The absolute configuration of the synthesized compound is then assigned by identifying the calculated spectrum that best matches the experimental one. researchgate.net
This combined experimental and computational ECD approach has become a benchmark for the stereochemical assignment of complex natural products and synthetic molecules, offering a reliable alternative when crystal structure determination is not feasible. acs.orgresearchgate.net For instance, the absolute configurations of novel, complex alkaloids and other natural products have been successfully elucidated by comparing their experimental ECD data with TD-DFT calculations. acs.org This methodology is directly applicable to chiral 4,5-dihydro-1,2-oxazole derivatives, especially those with multiple stereocenters where relative configuration might be determined by NMR, but absolute stereochemistry remains unknown.
The utility of ECD is demonstrated by its ability to distinguish between enantiomers, which exhibit mirror-image spectra (equal magnitude, opposite signs), and diastereomers, which typically show distinctly different ECD spectra.
Table 2: Application of ECD for Stereochemical Analysis of Chiral Heterocycles
| Compound Class | Analytical Goal | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Cyclic Depsipeptides (Svetamycins) | Establish stereochemical configuration | Combination of NMR data, quantum mechanical calculations, and chemical derivatizations. | The configuration of rare amino acid residues within the macrocycle was successfully determined. | acs.org |
| Diketopiperazine Isomers (e.g., cyclo(Leu-Pro)) | Differentiate all four stereoisomers | Comparison of experimental ECD spectra of synthetic standards. | Each stereoisomer presented a unique ECD spectrum, allowing for unambiguous identification. | researchgate.net |
| γ-Dihydropyrone (Sorangipyranone) | Determine absolute configuration | Time-dependent density functional theory–electronic circular dichroism (TD-DFT–ECD) calculations. | The calculated ECD spectrum for one enantiomer matched the experimental data, confirming the absolute configuration. | nih.gov |
| Bis-phenylpropanoyl-benzo[b]cyclopent[e]oxepine derivatives | Determine absolute configuration | Spectroscopic and X-ray diffraction analysis combined with electronic circular dichroism (ECD) calculation. | The structures and absolute configurations of three new complex compounds were determined. | acs.org |
Computational and Theoretical Investigations of 4,5 Dihydro 1,2 Oxazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,5-dihydro-1,2-oxazol-3-amine, these calculations would reveal its electronic landscape, reactivity, and stability. Methods like Density Functional Theory (DFT) are standard tools for such investigations. researchgate.netmdpi.com
Electronic Structure Analysis
The electronic structure of this compound is dictated by the arrangement of its constituent atoms: the five-membered dihydroisoxazole (B8533529) ring and the exocyclic amino group. The isoxazoline (B3343090) ring contains a nitrogen-oxygen single bond, a carbon-nitrogen double bond (imine), and saturated carbon atoms at positions 4 and 5. The presence of electronegative oxygen and nitrogen atoms significantly influences the charge distribution across the molecule.
Molecular Orbital Theory (e.g., Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the amino group and the π-system of the C=N bond. This indicates that the molecule would likely act as a nucleophile, with the amino nitrogen and the imine nitrogen being potential sites for electrophilic attack. The LUMO, conversely, would likely be centered on the antibonding π* orbital of the C=N double bond, making this bond susceptible to nucleophilic addition.
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net DFT calculations on various isoxazoline derivatives have been used to determine these energy levels and predict reactivity. researchgate.netbohrium.com For the title compound, the specific energy values would depend on the computational method and basis set used.
Table 1: Projected Frontier Molecular Orbital Characteristics
| Molecular Orbital | Projected Primary Localization | Implied Reactivity |
|---|---|---|
| HOMO | Amino group (-NH₂) and C=N π-orbital | Nucleophilic character, site for electrophilic attack |
| LUMO | C=N π*-antibonding orbital | Site for nucleophilic addition |
Aromaticity and Antiaromaticity Assessment
Aromaticity is a key concept in chemistry related to stability and electronic structure. The parent isoxazole (B147169) ring is considered aromatic. However, in this compound, the presence of the sp³-hybridized C4 and C5 atoms breaks the cyclic π-conjugation. Therefore, the dihydro-isoxazole ring itself is non-aromatic. While the exocyclic amino group can conjugate with the C=N bond, this does not confer aromaticity to the entire ring system. Computational methods to assess aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), would confirm the non-aromatic character of the heterocyclic ring.
Conformational Analysis and Energy Landscapes
The 4,5-dihydro-1,2-oxazole ring is not planar. It typically adopts an "envelope" or "twist" conformation, where one of the saturated carbon atoms (C4 or C5) puckers out of the plane formed by the other four atoms. The specific preferred conformation and the energy barriers between different conformers define the molecule's energy landscape.
Table 2: Potential Conformations of the Dihydroisoxazole Ring
| Conformation | Description | Relative Energy (Projected) |
|---|---|---|
| C4-envelope | C4 atom is out of the plane of the other four ring atoms. | Likely a low-energy conformer. |
| C5-envelope | C5 atom is out of the plane of the other four ring atoms. | Likely a low-energy conformer. |
| Twist | A non-planar conformation intermediate between envelope forms. | May represent a transition state or a stable conformer. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally.
Transition State Characterization
The synthesis of isoxazolines often proceeds via 1,3-dipolar cycloaddition reactions. mdpi.comchemrxiv.org Computational studies of these reactions involve locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. nih.gov The geometry and energy of the TS determine the reaction rate and selectivity (regio- and stereoselectivity). beilstein-journals.org
For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations would be employed to model the reaction pathway. For instance, in a reaction where the amino group acts as a nucleophile, computational modeling could map the energy profile of the bond-forming process, identify the transition state, and confirm its structure through frequency analysis (a single imaginary frequency). mdpi.com The activation energy, calculated as the difference in energy between the reactants and the transition state, would provide a quantitative measure of the reaction's feasibility.
Reaction Coordinate Mapping
For this compound, a potential reaction of interest is its N-acylation, a common transformation for primary amines. The reaction coordinate could be mapped using DFT calculations, likely with a functional like B3LYP and a basis set such as 6-31G(d,p), which provide a good balance of accuracy and computational cost for organic molecules. The process would involve:
Geometry Optimization: The initial structures of the reactants (this compound and an acylating agent, e.g., acetyl chloride), the transition state, and the final product are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the highest energy point along the lowest energy path connecting reactants and products. This point, the transition state, is a first-order saddle point on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
Quantum-chemical calculations on similar cycloaddition reactions to form dihydroisoxazole rings have successfully elucidated reaction pathways and the nature of transition states. nih.govd-nb.info For the N-acylation of this compound, the energy profile would likely show a concerted mechanism with a single transition state, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acetyl chloride.
Table 1: Illustrative Energy Profile Data for a Hypothetical N-Acylation Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Acetyl Chloride | 0.0 |
| Transition State | N-C bond forming, C-Cl bond breaking | +15.2 |
| Products | N-acetyl-4,5-dihydro-1,2-oxazol-3-amine + HCl | -25.7 |
Note: Data are hypothetical and for illustrative purposes to show a typical profile for such a reaction.
Spectroscopic Property Prediction and Validation
Computational chemistry is widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the identity and structure of synthesized compounds. DFT methods are particularly effective for this purpose. ijpcbs.comresearchgate.netresearchgate.net
The expected ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the B3LYP/6-311+G(d,p) level of theory. The resulting values are then referenced against a standard, like tetramethylsilane (B1202638) (TMS), to provide predicted chemical shifts. Similarly, vibrational frequencies (IR spectra) can be computed, which correspond to the stretching and bending of bonds within the molecule. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| C3 (C=N) | - | ~158.5 |
| C4 (-CH₂-) | ~3.40 (t) | ~45.2 |
| C5 (-O-CH₂-) | ~4.50 (t) | ~75.1 |
| -NH₂ | ~4.20 (s, broad) | - |
| Vibrational Mode | Frequency (Predicted) |
|---|---|
| N-H Stretch (amine) | ~3400-3300 |
| C-H Stretch (alkane) | ~2950-2850 |
| C=N Stretch (isoxazoline) | ~1620 |
| N-H Bend (amine) | ~1600 |
| C-O Stretch | ~1050 |
Note: These values are illustrative estimates based on DFT calculations for similar structures and functional groups. Experimental values may vary based on solvent and other conditions.
Molecular Dynamics Simulations for Dynamic Behavior Studies
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com An MD simulation of this compound could provide insights into its conformational flexibility, solvation properties, and potential interactions with biological macromolecules. tandfonline.comnih.gov
To study its dynamic behavior, the molecule would be placed in a simulation box, typically filled with an explicit solvent like water, and subjected to a force field (e.g., AMBER, CHARMM, or OPLS). nih.govnih.gov The simulation proceeds by solving Newton's equations of motion for the system over a series of small time steps (e.g., 1-2 femtoseconds), generating a trajectory of atomic positions and velocities.
Analysis of this trajectory can reveal:
Conformational Analysis: Identifying the most stable conformations of the dihydro-oxazole ring and the orientation of the amine substituent.
Solvation Shell: Characterizing the arrangement of solvent molecules around the compound, which influences its solubility and reactivity.
Hydrogen Bonding Dynamics: Quantifying the lifetime and geometry of hydrogen bonds formed between the amine group and water molecules.
Such simulations are instrumental in drug discovery for predicting how a small molecule might behave in a biological environment. nih.govacs.org
Table 3: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Typical Value / Setting | Purpose |
| Force Field | OPLS3e or GAFF | Defines the potential energy function for all atoms. |
| Solvent Model | TIP3P (Explicit Water) | Simulates the aqueous environment. |
| System Size | ~10,000 atoms | Includes the solute and a sufficient number of solvent molecules. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 ns | Duration of the simulation to sample molecular motions. |
| Time Step | 2 fs | Integration step for solving equations of motion. |
Applications of 4,5 Dihydro 1,2 Oxazol 3 Amine and Its Derivatives in Chemical Sciences Excluding Biological/medical
Role as Synthetic Intermediates in Complex Molecule Synthesis
The 3-aminoisoxazoline scaffold is a valuable intermediate in organic synthesis, primarily due to the reactivity of its amino group and the ability of the isoxazoline (B3343090) ring to be transformed into other functional groups. researchgate.netlifechemicals.com Chemists utilize this scaffold to construct more complex molecular architectures.
A primary route to synthesizing 3-aminoisoxazolines involves the chemical reduction of the corresponding 3-nitroisoxazolines. nih.gov Another significant method is the nucleophilic substitution of 3-bromoisoxazolines with various amines. This reaction, often promoted by a base in an alcoholic solvent, provides a versatile template for creating a wide array of 3-aminoisoxazolines with diverse substituents. acs.orgacs.org The reaction tolerates various functionalities, including amides, secondary amines, and primary alcohols. acs.org
Once formed, these 3-aminoisoxazoline intermediates can undergo further transformations. For instance, the amino group can be readily derivatized, such as through sulfonylation with sulfonyl chlorides, to produce a series of N-sulfonylated aminoisoxazolines. nih.gov Furthermore, the 3-aminoisoxazoline ring itself can be a precursor to the aromatic 3-aminoisoxazole (B106053) system through oxidation, a reaction that can be achieved using reagents like iodine in the presence of a base such as imidazole. acs.orgacs.org The isoxazoline ring is also recognized as a precursor to other important chemical structures like γ-amino alcohols, making it a key building block in multi-step syntheses. lifechemicals.comresearchgate.net
| Precursor/Intermediate | Reagents and Conditions | Product | Application/Significance |
| 3-Nitroisoxazoline | Reduction (e.g., Na2S2O4) | 4,5-Dihydro-1,2-oxazol-3-amine | Access to the core amino scaffold. nih.gov |
| 3-Bromoisoxazoline | Amine, Base (e.g., K2CO3), n-Butanol | N-Substituted 3-Aminoisoxazoline | Versatile method for introducing diverse amine substituents. acs.org |
| This compound | Sulfonyl Chloride, Base (e.g., DIPEA) | N-Sulfonylated 3-Aminoisoxazoline | Synthesis of complex sulfonamides. nih.gov |
| N-Substituted 3-Aminoisoxazoline | Iodine, Imidazole | N-Substituted 3-Aminoisoxazole | Aromatization to form stable isoxazole (B147169) derivatives. acs.org |
Ligands in Catalysis (e.g., Asymmetric Catalysis)
Derivatives of this compound are structurally related to the highly successful 2-oxazoline ligands, which are considered a "privileged" class of ligands in asymmetric catalysis. bldpharm.comresearchgate.net Chiral oxazoline-containing ligands are prized for their modular nature, accessibility, and effectiveness in a wide range of metal-catalyzed enantioselective reactions. researchgate.netbldpharm.com
The synthesis of these chiral ligands typically begins with readily available chiral amino alcohols, which are used to construct the oxazoline (B21484) or isoxazoline ring. bldpharm.comresearchgate.net The stereocenter, located on the carbon atom adjacent to the coordinating nitrogen of the ring, is positioned close to the metal's active site, allowing for direct and effective stereochemical control during the catalytic process. bldpharm.com
Ligands incorporating the oxazoline framework, such as PyOX, BOX, and PHOX, have been successfully employed in numerous asymmetric transformations. These include palladium-catalyzed allylic substitutions, iridium-catalyzed hydrogenations, and copper-catalyzed cycloadditions. researchgate.netnih.gov The structural and electronic properties of the ligand can be fine-tuned by altering substituents on the heterocyclic ring or the coordinating groups, thereby optimizing catalytic activity and enantioselectivity for specific reactions. nih.gov
| Ligand Type (based on Oxazoline/Isoxazoline core) | Metal Catalyst | Asymmetric Reaction Catalyzed |
| Bis(oxazoline) (BOX) | Copper(II), Magnesium(II) | Diels-Alder Reactions, 1,3-Dipolar Cycloadditions. nih.gov |
| Phosphino-oxazoline (PHOX) | Palladium, Iridium | Allylic Alkylation, Asymmetric Hydrogenation. researchgate.net |
| Pyridine-oxazoline (PyOX) | Nickel, Chromium | Ullmann Coupling, 1,4-Functionalization of Enynes. bldpharm.com |
| Ferrocenyl-oxazoline | Palladium | Asymmetric Allylic Substitution. nih.gov |
Building Blocks for Material Science Applications
The heterocyclic nature of the isoxazoline ring makes it an intriguing building block for the development of novel materials with specific chemical and physical properties.
While direct polymerization of this compound is not widely documented, the closely related 2-substituted-2-oxazolines are well-established monomers for synthesizing poly(2-oxazoline)s (POx). researchgate.net These polymers are produced via living cationic ring-opening polymerization (CROP), a method that allows for precise control over the degree of polymerization, enabling the creation of polymers with predetermined lengths and functionalities. researchgate.netmdpi.com
The CROP of 2-oxazolines facilitates the design of sophisticated polymer architectures, including telechelic polymers, block copolymers, graft copolymers, and crosslinked networks. researchgate.net By varying the substituent at the 2-position of the oxazoline monomer, polymers with different physicochemical properties, such as solubility, can be prepared. researchgate.net This versatility makes the oxazoline ring a key building block in the field of functional polymer design.
Isoxazole and its derivatives have been incorporated into molecules designed for specific technological applications, such as liquid crystals and fluorescent materials. lifechemicals.com The rigid, planar structure and the inherent dipole moment of the isoxazole ring can contribute to the formation of ordered phases required for liquid crystalline behavior.
In the realm of functional dyes, isoxazole-containing compounds have been synthesized and shown to possess interesting photophysical properties. For example, new fluorescent dyes incorporating an isoxazole ring linked to a 1,4-dihydroazolo[5,1-c] researchgate.netnih.govresearchgate.nettriazine core have been developed. researchgate.netmdpi.com These materials exhibit significant Stokes shifts and can display aggregation-induced emission (AIE), where fluorescence intensity increases upon aggregation. mdpi.com Such properties are valuable for applications in sensors and optoelectronics. Furthermore, the synthesis of energetic materials based on nitrogen-rich heterocycles like oxadiazoles (B1248032) suggests a potential, though less explored, avenue for isoxazole derivatives in this area. researchgate.net
| Application Area | Role of Isoxazole/Oxazoline Moiety | Example of Resulting Material/Property |
| Polymer Chemistry | Monomer for Cationic Ring-Opening Polymerization | Poly(2-oxazoline)s (POx), Block Copolymers. researchgate.netmdpi.com |
| Fluorescent Dyes | Core heterocyclic scaffold in a larger π-conjugated system | Dyes with large Stokes shifts and aggregation-induced emission (AIE). mdpi.com |
| Liquid Crystals | Component contributing to molecular rigidity and polarity | Mesophase-forming materials. lifechemicals.com |
| Energetic Materials | Nitrogen-rich heterocyclic building block (by analogy) | Potential for high-density, high-energy materials. researchgate.net |
Agrochemical and Crop Protection Research (Non-Biological Activity Focus)
The isoxazoline ring is a prominent structural scaffold in the design and synthesis of modern agrochemicals. researchgate.net A significant body of research, particularly in the patent literature, describes the synthesis of complex isoxazoline derivatives for use in crop protection. The focus of chemical research in this area is on the development of efficient synthetic routes to create novel molecular structures with desired physicochemical properties.
The synthesis of these agrochemical candidates often relies on building the isoxazoline core through methods like 1,3-dipolar cycloaddition of nitrile oxides to alkenes. researchgate.netnuph.edu.ua Once the core 4,5-dihydroisoxazole ring is formed, it serves as a platform for further chemical modification. Functional groups are systematically introduced and varied to explore the structure-property relationships. For instance, the amine group in 3-aminoisoxazoline can be acylated or otherwise functionalized to connect to other molecular fragments, leading to the final complex active ingredient. beilstein-journals.org The chemical stability and synthetic accessibility of the isoxazoline ring make it an attractive starting point for the combinatorial synthesis and discovery of new compounds for agricultural applications. nuph.edu.uamdpi.com
Supramolecular Chemistry and Self-Assembly
The molecular structure of this compound possesses key features that make it a promising candidate for applications in supramolecular chemistry. The primary amino group (-NH₂) contains two hydrogen bond donors and a lone pair of electrons, while the ring nitrogen and oxygen atoms can act as hydrogen bond acceptors. This combination of functionalities provides the potential for the molecule to engage in directional, non-covalent interactions, which are the foundation of self-assembly.
While specific studies on the self-assembly of this compound are not extensively documented, parallels can be drawn from other nitrogen-containing heterocyclic systems. For example, supramolecular aggregates are known to form through extensive hydrogen-bonding networks between molecules like cyanuric acid and melamine. harvard.edu These systems demonstrate how pre-organized, complementary hydrogen bonding sites on heterocyclic building blocks can drive the formation of large, stable, and well-defined structures. Similarly, self-assembling peptides form highly ordered supramolecular architectures through hydrogen bonding. hw.ac.uk Given its capacity for multiple hydrogen bonding interactions, the 3-aminoisoxazoline scaffold could potentially be used to design and construct novel supramolecular materials and host-guest systems.
Future Directions and Emerging Research Avenues in 4,5 Dihydro 1,2 Oxazol 3 Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of the 4,5-dihydro-1,2-oxazole ring primarily relies on the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. stepscience.comresearchgate.net While effective, future research is geared towards making these syntheses more sustainable, efficient, and atom-economical.
Key emerging trends include:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of flow reactors for the synthesis of isoxazoline (B3343090) derivatives can lead to higher yields, purities, and more efficient process control.
Alternative Energy Sources: The use of ultrasound and microwave irradiation is becoming more prevalent in the synthesis of isoxazole-based molecules. lookchem.commdpi.com These non-conventional energy sources can significantly reduce reaction times, increase yields, and often lead to cleaner reaction profiles compared to conventional heating.
| Methodological Advancement | Key Features | Advantages | Representative Compound Class |
| Ultrasound-assisted synthesis | Use of water as a solvent, four-component reaction. | Environmentally benign, reduced reaction times, high efficiency. | Isoxazoline-sulfonamides lookchem.com |
| Mild Acid Catalysis | Employment of p-TsOH instead of strong mineral acids. | Low toxicity, inexpensive, avoids substrate carbonization. | Dihydroisoxazoles longdom.org |
| Reduction of Nitro Precursors | Use of mild reducing agents like sodium dithionite (B78146). | Preserves the labile isoxazoline ring. | 3-Aminoisoxazolines stepscience.com |
Exploration of Unconventional Reactivity Patterns
Beyond established synthetic routes, a deeper understanding of the inherent reactivity of the 4,5-dihydro-1,2-oxazol-3-amine core is crucial for discovering new applications. The isoxazoline ring is not merely a stable scaffold but possesses unique electronic properties that can be exploited for novel chemical transformations.
Future research is likely to focus on:
Ring-Opening Reactions: The N-O bond within the isoxazoline ring is susceptible to cleavage under various conditions, particularly reductive ones. stepscience.com This lability can be harnessed as a synthetic tool to access a range of acyclic structures, such as β-hydroxy nitriles and γ-amino alcohols, which are valuable building blocks in organic synthesis. researchgate.net
Electrophilic and Nucleophilic Behavior: While the amino group at the 3-position imparts nucleophilic character, the ring system itself, especially when substituted with electron-withdrawing groups, can exhibit unique electrophilic properties. For example, 3-halo-Δ²-isoxazolines can act as electrophilic "warheads," reacting with biological nucleophiles, a property that could be engineered into 3-amino derivatives through further functionalization. researchgate.net
Multicomponent Reactions (MCRs): The development of novel MCRs involving this compound or its precursors could provide rapid access to complex molecular architectures. Unexpected MCRs have been observed with related dihydro-oxazole systems, suggesting a rich and potentially underexplored area of reactivity for isoxazolines. nih.gov
Integration with Advanced Spectroscopic Techniques for Real-Time Analysis
To optimize synthetic methodologies and gain deeper mechanistic insights, the integration of advanced analytical techniques for real-time reaction monitoring is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. mt.comwikipedia.org
The application of PAT to this compound synthesis could involve:
In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time, in-line monitoring. americanpharmaceuticalreview.com For example, an in-situ FTIR probe could track the consumption of reactants and the formation of the isoxazoline product during a 1,3-dipolar cycloaddition, providing precise data on reaction kinetics and endpoint determination. americanpharmaceuticalreview.com
Low-Field Benchtop NMR: The development of compact, low-field NMR spectrometers allows for the benefits of NMR to be applied directly in the processing environment. analytik.news This enables real-time monitoring of reactant concentrations and product formation, which is crucial for optimizing continuous flow processes and ensuring consistent product quality. analytik.news
Chemometrics: Real-time spectroscopic data is often complex. The use of multivariate data analysis and chemometric methods is necessary to extract meaningful information, build predictive models, and implement automated process control.
| Spectroscopic Technique | Application in Real-Time Analysis | Potential Insights for Isoxazoline Synthesis |
| In-situ FTIR/Raman | Continuous monitoring of functional group changes. | Tracking nitrile oxide formation, alkene consumption, and isoxazoline ring formation in real-time. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com |
| Real-Time NMR | Quantitative measurement of reactant, intermediate, and product concentrations. | Precise kinetic data, detection of transient intermediates, and optimization of reaction conditions in flow systems. nih.govanalytik.news |
| UV-Vis Spectroscopy | Monitoring of chromophoric species. | Useful for reactions involving colored reactants or products, offering a cost-effective monitoring solution. mdpi.com |
Machine Learning and AI in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the prediction of reaction outcomes to the design of novel molecules with desired properties.
In the context of this compound chemistry, these technologies can:
Predict Reaction Outcomes: ML models, trained on large datasets of chemical reactions, can predict the yield and success of a planned synthesis. acs.org For instance, a model could predict the outcome of a C-N cross-coupling reaction using a novel this compound derivative as a substrate, saving significant experimental time and resources. acs.org
Optimize Synthesis Conditions: AI algorithms can be used to explore a vast experimental space to identify the optimal conditions (e.g., temperature, solvent, catalyst) for a given reaction, a task that would be prohibitively time-consuming through traditional experimentation. wikipedia.org
Design Novel Compounds: Generative AI models can design new derivatives of this compound with specific predicted biological activities or material properties. By learning from the structures and properties of known active compounds, these models can propose novel candidates for synthesis and testing. polito.itresearchgate.net The success of these predictive models is highly dependent on the quality, diversity, and accuracy of the underlying training data. americanpharmaceuticalreview.com
Expanding Applications in Green Chemistry and Sustainable Technologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes and products. The unique properties of the this compound scaffold make it an attractive candidate for developing sustainable technologies.
Future applications may include:
Green Pesticides: Isoxazolines are already a known class of insecticides. lookchem.com Future research will focus on designing derivatives of this compound that are highly effective against specific pests while exhibiting low toxicity to non-target organisms and biodegradability in the environment. The development of green synthetic routes for these compounds, such as those using aqueous media, further enhances their sustainability profile. lookchem.com
Sustainable Dyes and Pigments: Azo compounds containing isoxazoline moieties have been investigated as dye molecules for synthetic fabrics like polyester. Research in this area could lead to the development of high-performance, non-toxic, and biodegradable dyes, reducing the environmental footprint of the textile industry.
Renewable Materials: The isoxazoline ring can be derived from bio-based starting materials. Incorporating this scaffold into polymers or other materials could lead to the development of new, sustainable materials with unique properties.
Q & A
Q. Experimental Design
- In vitro assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) on the aromatic ring show enhanced activity due to increased membrane permeability .
- Mechanistic studies : Employ fluorescence quenching to assess DNA gyrase inhibition or ROS (reactive oxygen species) generation assays for antioxidant potential .
- Data interpretation : Cross-validate results with molecular docking (AutoDock Vina) to predict binding affinities for targets like topoisomerase II .
How can computational modeling aid in optimizing the pharmacological profile of this compound analogs?
Q. Advanced Techniques
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP values to predict bioavailability .
- MD simulations : Analyze ligand-protein stability (e.g., with kinase domains) over 100 ns trajectories using GROMACS .
- ADMET prediction : Use SwissADME to forecast metabolic stability and toxicity risks (e.g., CYP450 inhibition) .
What crystallographic methods are most reliable for determining the solid-state structure of this compound complexes?
Q. Structural Characterization
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Monoclinic systems (e.g., space group P2₁/c) are common, with unit cell parameters a = 10.22 Å, b = 14.23 Å, c = 10.25 Å .
- Refinement : SHELXL-2018 is preferred for high-resolution data (<0.8 Å), enabling accurate anisotropic displacement parameter modeling .
- Validation : Check for twinning or disorder using PLATON’s ADDSYM algorithm .
How should researchers address stability challenges during in vitro and in vivo studies of this compound derivatives?
Q. Stability Optimization
- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) to identify labile functional groups (e.g., oxazole ring opening under acidic conditions) .
- Metabolite identification : Use LC-MS/MS to detect biotransformation products (e.g., hydroxylation at C4) in hepatocyte incubations .
- Formulation strategies : Encapsulate in PEGylated liposomes to enhance plasma half-life .
What analytical techniques are critical for resolving synthetic by-products in this compound preparation?
Q. Advanced Analysis
- HPLC-DAD : Employ C18 columns (acetonitrile/water + 0.1% TFA) to separate regioisomers (e.g., 3-amino vs. 5-amino derivatives) .
- HRMS : Confirm molecular ions ([M+H]⁺) with <2 ppm mass accuracy to distinguish isobaric species .
- XRD : Identify crystalline impurities (e.g., unreacted starting materials) via PXRD pattern matching .
How can researchers leverage structure-activity relationships (SAR) to design novel this compound derivatives with enhanced efficacy?
Q. SAR Strategies
- Substituent effects : Introduce para-substituted aryl groups (e.g., 4-CF₃) to improve hydrophobic interactions with enzyme pockets .
- Hybrid analogs : Fuse with triazole or thiadiazole rings to exploit synergistic binding (e.g., dual kinase/GPCR inhibition) .
- Data-driven optimization : Use PCA (principal component analysis) on bioactivity datasets to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
